

Metabolites of Methamidophos in Plants and Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methamidophos**

Cat. No.: **B033315**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamidophos, a potent organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of chewing and sucking insects.^{[1][2]} Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.^[2] Of particular significance to researchers is that **methamidophos** is also a primary and more toxic metabolite of another widely used insecticide, acephate.^{[2][3]} Understanding the metabolic fate of **methamidophos** in both plant and animal systems is critical for assessing its environmental impact, food safety, and potential toxicological risks to non-target organisms, including humans. This technical guide provides a comprehensive overview of the metabolites of **methamidophos**, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic pathways.

Metabolism of Methamidophos in Plants

In plants, **methamidophos** can be absorbed and translocated. It is also formed as a metabolite of acephate. The metabolism of acephate to **methamidophos** is a key consideration in residue analysis of crops treated with acephate.

The degradation of **methamidophos** in plants can lead to the formation of several metabolites. One identified degradation product in plants is methanesulfonic acid.^[4] The dissipation of **methamidophos** and its parent compound acephate has been studied in various crops. For

instance, in brinjal and okra, the concentration of **methamidophos** was found to increase up to the third day after acephate application and then decrease, although it was more persistent than acephate itself. In greenhouse and field-grown tomatoes, the metabolism of acephate to **methamidophos** was observed to be very low in fruits but more significant in leaves.[5]

Metabolism of Methamidophos in Animals

In mammals, **methamidophos** is rapidly absorbed and metabolized.[6][7] The biotransformation in mammals is considered to result in metabolites that are toxicologically insignificant.[8] However, the parent compound itself is highly toxic.[7]

Following administration to rats, **methamidophos** is the main compound found in urine and feces.[4] Key degradation products identified in rats include:

- Desamino-**methamidophos**[4]
- Methyl dihydrogen phosphate[4]
- Methyl hydrogen phosphoramidate[4]
- S-methyl hydrogen phosphoramidothioate[4]
- Phosphoric acid[4]

The elimination of **methamidophos** in humans is rapid, with a reported half-life of 1.5 hours in one study.[4] Another study with human volunteers who ingested a dose of **methamidophos** reported a mean elimination half-life of 1.1 hours.[9]

Microbial Degradation

Microorganisms play a crucial role in the environmental degradation of **methamidophos**. Several bacterial strains have been identified that can degrade this insecticide. For example, *Hyphomicrobium* sp. can utilize **methamidophos** as a source of carbon, nitrogen, and phosphorus.[10] The proposed biochemical pathway for microbial degradation involves the initial cleavage of the P-N bond to form O,S-dimethyl hydrogen thiophosphate. This intermediate is then further hydrolyzed at either the P-O or P-S bond to yield S-methyl

dihydrogen thiophosphate or methyl dihydrogen phosphate, respectively.[10][11] Both of these metabolites are ultimately transformed into phosphoric acid.[10][11]

Quantitative Data on **Methamidophos** and its Metabolites

The following tables summarize the quantitative data on **methamidophos** and its parent compound acephate residues found in various plant matrices from different studies.

Table 1: Residues of Acephate and **Methamidophos** in Tomato (mg/kg)

Treatment	Time after Application	Acephate (Greenhouse)	Methamido phos (Greenhouse)	Acephate (Field)	Methamido phos (Field)
1 app. of 75 g a.i./100L	0 days	0.13	<0.05	0.10	<0.05
1 day	0.12	<0.05	0.09	<0.05	
3 days	0.10	<0.05	0.08	<0.05	
7 days	0.08	<0.05	0.12	<0.05	
14 days	0.08	<0.05	0.05	<0.05	
1 app. of 150 g a.i./100L	0 days	0.20	<0.05	0.18	<0.05
1 day	0.18	<0.05	0.15	<0.05	
3 days	0.15	<0.05	0.13	<0.05	
7 days	0.12	<0.05	0.15	<0.05	
14 days	0.12	<0.05	0.08	<0.05	
4 app. of 75 g a.i./100L	0 days	0.17	<0.05	0.15	<0.05
1 day	0.14	0.06	0.13	<0.05	
3 days	0.12	0.06	0.11	<0.05	
7 days	0.09	0.06	0.13	<0.05	
14 days	<0.05	0.06	0.06	<0.05	

Source: Adapted from data in a study on greenhouse and field-grown tomatoes.[\[5\]](#) Note: The limit of quantitation (LOQ) for both analytes was 0.05 mg/kg.[\[5\]](#)

Table 2: Residues of Acephate and **Methamidophos** in Brinjal and Okra (mg/kg)

Crop	Treatment (g a.i./ha)	Time after Application (days)	Acephate	Methamidophos
Brinjal	560 (Standard Dose)	0	8.61	0.16
1	6.88	0.25		
3	5.12	0.35		
5	3.45	0.28		
7	2.11	0.22		
10	1.52	0.18		
15	0.85	0.12		
1120 (Double Dose)	0	13.63	0.29	
1	10.95	0.42		
3	8.15	0.55		
5	5.88	0.46		
7	3.96	0.38		
10	2.89	0.31		
15	1.88	0.25		
Okra	560 (Standard Dose)	0	8.44	0.12
1	6.55	0.18		
3	4.98	0.28		
5	3.11	0.21		
7	1.89	0.15		
10	1.25	0.11		

15	0.65	0.08	
1120 (Double Dose)	0	15.05	0.21
1	11.88	0.32	
3	9.02	0.48	
5	6.54	0.39	
7	4.12	0.31	
10	2.98	0.25	
15	1.55	0.18	

Source: Adapted from a study on the dissipation of acephate and **methamidophos** residues on brinjal and okra.[12]

Experimental Protocols

Residue Analysis in Plant Tissues (QuEChERS Method)

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is commonly used for the analysis of pesticide residues in fruits and vegetables.[12]

1. Sample Preparation:

- Homogenize a representative sample (e.g., 15 g) of the plant material (fruit, leaves, etc.).[12]

2. Extraction:

- Weigh the homogenized sample into a 50-mL polypropylene centrifuge tube.[12]
- Add 15 mL of HPLC grade acetonitrile.[12]
- Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate to the tube.[12]
- Vortex the tube vigorously for 2 minutes to ensure thorough mixing.[12]
- Centrifuge the tube at approximately 4,100 rpm for 10 minutes.[12]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer 3 mL of the upper acetonitrile extract to a 15-mL polypropylene centrifuge tube.
- Add 150 mg of primary secondary amine (PSA) and 450 mg of anhydrous magnesium sulfate.
- Vortex vigorously for 1 minute.
- Centrifuge at 4,100 rpm for 10 minutes.

4. Final Preparation and Analysis:

- Take 1 mL of the final acetonitrile extract and concentrate it under a gentle stream of nitrogen.
- Re-dissolve the residue in 1 mL of a suitable solvent mixture (e.g., hexane:acetone 9:1).
- Transfer the final solution to a chromatographic vial for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Residue Analysis in Animal Tissues and Urine

The analysis of **methamidophos** and its metabolites in animal matrices often involves liquid-liquid extraction or solid-phase extraction followed by instrumental analysis.

1. Sample Preparation (Urine):

- For urine samples, a simple liquid-liquid extraction can be performed.
- Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.[\[13\]](#)

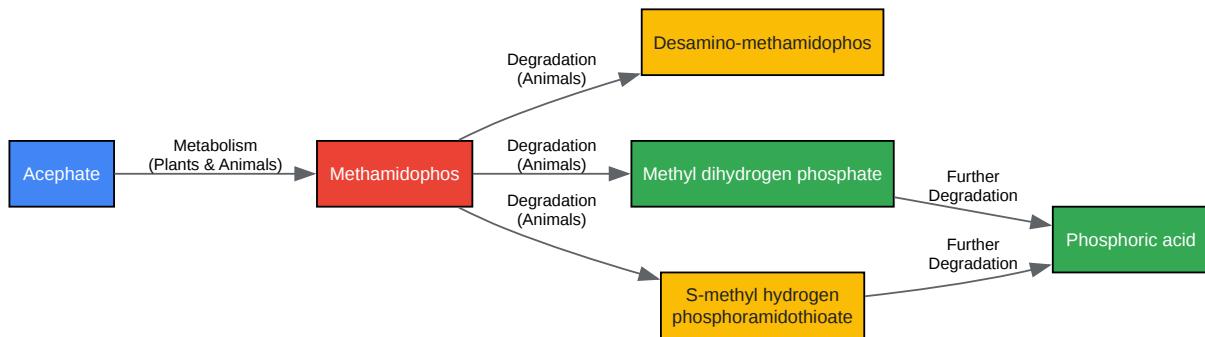
2. Extraction (General):

- Homogenize tissue samples.
- Extract with an appropriate organic solvent such as acetone or ethyl acetate.[\[14\]](#)[\[15\]](#)

3. Cleanup:

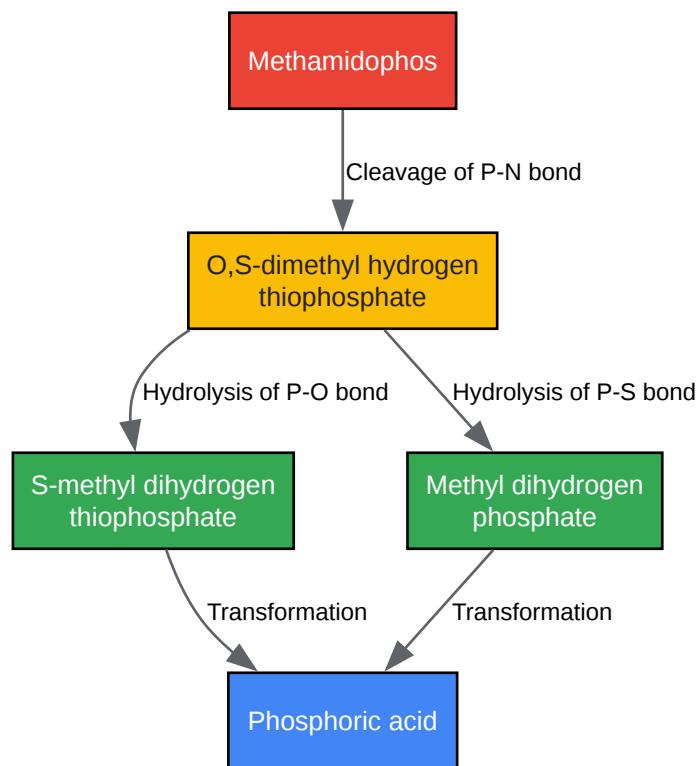
- Cleanup of the extract can be achieved using silica gel or gel permeation chromatography.[\[15\]](#)

4. Instrumental Analysis:

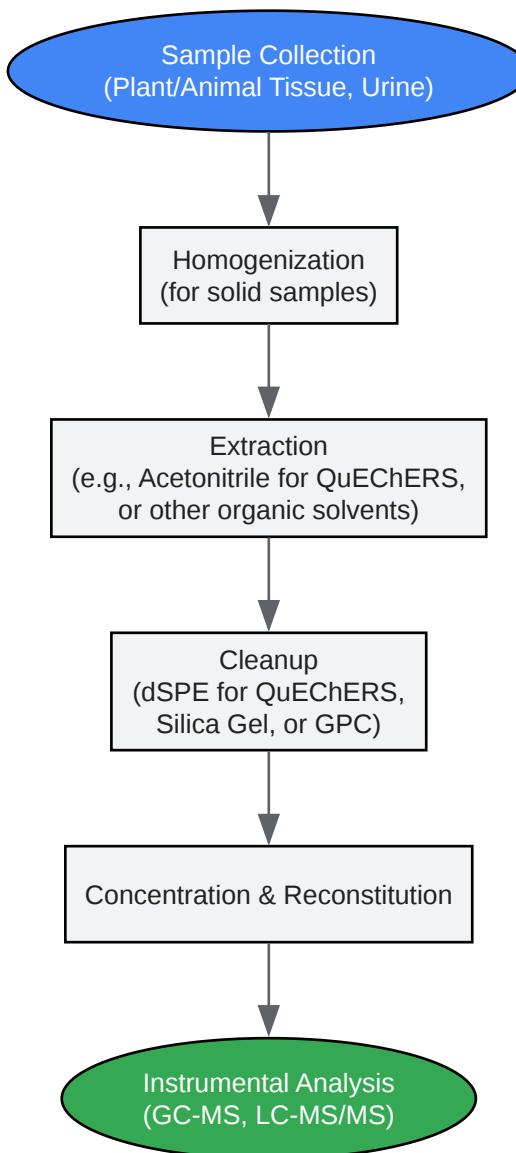

- Quantification is typically performed using Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).[\[13\]](#)[\[14\]](#)[\[15\]](#) LC-MS/MS is particularly suitable for the analysis of polar and thermally labile compounds like **methamidophos**.[\[16\]](#)

Visualizations


Metabolic and Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and degradation pathways of **methamidophos**.


[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Acephate and degradation of **Methamidophos** in animals.

[Click to download full resolution via product page](#)

Caption: Proposed microbial degradation pathway of **Methamidophos**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Methamidophos** residue analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological monitoring for exposure to methamidophos: a human oral dosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of methamidophos by *Hyphomicrobium* species MAP-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methamidophos Degradation Pathway [eawag-bbd.ethz.ch]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of methamidophos residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. coresta.org [coresta.org]
- To cite this document: BenchChem. [Metabolites of Methamidophos in Plants and Animals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033315#metabolites-of-methamidophos-in-plants-and-animals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com